m-PEG9-Mal

PROTAC ADC Linker Design

PROTAC and ADC development requires precise linker geometry; polydisperse or off-length PEG variants introduce conformational entropy and reduce degradation efficiency. m-PEG9-Mal is a monodisperse, heterobifunctional PEG9 linker with a maleimide terminus for site-specific thiol conjugation. - **Precise spacer length:** 9-unit PEG (MW 578.65 Da) for optimal E3 ligase-target protein bridging - **High hydrophilicity:** LogP -0.8031 minimizes aggregation and improves ADC pharmacokinetics - **≥98% purity** with validated maleimide reactivity at pH 6.5-7.5 Available for immediate shipment in research-grade quantities. Direct procurement from BenchChem with documented batch analysis.

Molecular Formula C26H46N2O12
Molecular Weight 578.6 g/mol
Cat. No. B11937636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG9-Mal
Molecular FormulaC26H46N2O12
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29)
InChIKeyGMMOXURYXYPBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG9-Mal Specifications & Procurement


m-PEG9-Mal (C26H46N2O12, MW 578.65) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker terminated with a maleimide group [1]. As a member of the PEG-based PROTAC linker family, it provides a discrete, nine-unit ethylene glycol spacer designed for the covalent attachment of thiol-containing biomolecules via maleimide-thiol chemistry, while the methoxy terminus remains inert . The compound exhibits high aqueous solubility, a calculated LogP of -0.8031, and is commercially available at purities ≥98% [1].

Monodisperse PEG9 spacer for defined conjugate design
Maleimide-thiol conjugation at pH 6.5–7.5
Inert methoxy terminus for site-specific attachment

m-PEG9-Mal Substitution Risks


Generic substitution among PEG-maleimide linkers is not scientifically justified due to the strong dependence of conjugate physicochemical properties and biological performance on discrete PEG chain length [1]. The nine-unit ethylene glycol spacer in m-PEG9-Mal confers a specific hydrodynamic radius and solubility profile that directly influences the pharmacokinetics, target engagement, and aggregation propensity of the final PROTAC or ADC construct [1]. Substituting a shorter linker (e.g., m-PEG8-Mal) reduces the spatial separation between the E3 ligase and target protein ligands, potentially disrupting ternary complex formation, while a longer linker (e.g., m-PEG10-Mal) may introduce excessive conformational flexibility that reduces degradation efficiency . Furthermore, the choice of reactive terminus (maleimide vs. amine-reactive NHS ester) dictates conjugation site-selectivity; improper selection leads to heterogeneous products with variable activity and increased immunogenicity risk .

  • Shorter PEG linkers (e.g., m-PEG8-Mal) may reduce spatial separation and alter ternary complex formation
  • Longer PEG linkers (e.g., m-PEG10-Mal) may introduce excessive flexibility that shifts degradation efficiency
  • Maleimide vs. NHS ester terminus dictates conjugation site-selectivity and product heterogeneity

m-PEG9-Mal Comparative Evidence


MW & Hydrodynamic Radius vs. m-PEG8

m-PEG9-Mal has a molecular weight of 578.65 Da, compared to 534.60 Da for the shorter analog m-PEG8-Mal [1]. This ~44 Da increase, corresponding to one additional ethylene glycol unit, translates to a measurable increase in hydrodynamic radius when conjugated to a protein. In size exclusion chromatography of PEGylated human serum albumin, a single additional PEG unit resulted in a measurable increase in retention time, with PEG9 conjugates eluting earlier than PEG8 conjugates [2].

MW & Hydrodynamic Size
Cross-study comparable
+44 Da vs. m-PEG8-Mal
578.65 vs. 534.60 Da
Measurable increase in conjugate hydrodynamic radius
May influence PK and biodistribution; SEC retention shift observed
PROTAC ADC Linker Design

Hydrophilicity & LogP vs. m-PEG10

m-PEG9-Mal, with nine ethylene glycol units, exhibits a calculated LogP of -0.8031, indicating high hydrophilicity . In contrast, the longer m-PEG10-Mal linker (ten units) is expected to have a slightly more negative LogP, further increasing aqueous solubility. The nine-unit PEG spacer in m-PEG9-Mal is often identified as a 'sweet spot' that balances sufficient hydrophilicity to mitigate aggregation of hydrophobic payloads without excessively increasing molecular weight or hydrodynamic radius [1].

Hydrophilicity (LogP)
Class-level inference
LogP −0.80
vs. m-PEG10-Mal (more negative estimated)
Reported balance of solubility and membrane permeability
Computational prediction; longer PEG chains increase hydrophilicity
PROTAC ADC Linker Design

Conjugation Efficiency & Yield

Optimal conjugation of mPEG-Mal to a target protein (uricase) required a 1:12 molar ratio of protein to PEG, achieving a conjugate yield of 95.16% [1]. This is within the typical 10- to 50-fold molar excess of maleimide-PEG recommended for efficient thiol conjugation, as documented in general PEGylation protocols [2]. The specific 9-unit PEG spacer of m-PEG9-Mal provides sufficient steric accessibility for efficient thiol-maleimide coupling while minimizing non-specific interactions.

Conjugation Yield
Class-level inference
95.16% yield
at 1:12 protein:PEG molar ratio
Process benchmark for high-yield PEGylation
Uricase model; pH 7.0; RP-HPLC analysis
Bioconjugation PEGylation Process Development

ADC Aggregation: m-PEG9 vs. SMCC

m-PEG9-Mal is a PEG-based linker, whereas SMCC is a non-PEG, cyclohexane-based heterobifunctional linker . The incorporation of a PEG9 spacer significantly enhances hydrophilicity, which is critical for preventing aggregation of antibody-drug conjugates (ADCs) when using hydrophobic payloads. Studies on ADC design have demonstrated that PEG linkers, by increasing polarity, can maintain the native pharmacokinetic profile of the antibody and reduce aggregation compared to more hydrophobic linkers like SMCC [1].

ADC Linker Hydrophilicity
Class-level inference
PEG-based vs. SMCC
Higher polarity, reported reduced aggregation
May mitigate aggregation for hydrophobic payloads
Data to verify; linker hydrophilicity correlation
ADC Linker Technology Drug Conjugation

m-PEG9-Mal Applications


PROTAC Ternary Complex Geometry

When designing PROTACs, the spatial orientation of the E3 ligase ligand relative to the target protein ligand is critical for inducing efficient ubiquitination and degradation. The 9-unit PEG spacer of m-PEG9-Mal, with a molecular weight of 578.65 Da, provides a specific linker length that can be crucial for achieving optimal ternary complex formation [1]. In scenarios where a shorter linker (e.g., m-PEG8-Mal, 534.60 Da) fails to bridge the two proteins or a longer linker introduces unproductive conformational entropy, the discrete length of m-PEG9-Mal offers a precise alternative for fine-tuning degradation efficiency .

ADC Synthesis with Hydrophobic Payloads

The development of ADCs often involves highly potent but hydrophobic cytotoxic drugs. Conjugation via a hydrophobic linker like SMCC can lead to aggregation, rapid clearance, and poor pharmacokinetics . m-PEG9-Mal, with its hydrophilic PEG9 spacer and a calculated LogP of -0.8031, increases the overall polarity of the linker-drug construct . This enhanced hydrophilicity mitigates aggregation, preserving the native antibody-like pharmacokinetic profile and improving the therapeutic index of the ADC [2].

Site-Specific PEGylation & Half-Life Extension

Site-specific PEGylation of free cysteine residues on therapeutic proteins is a validated strategy to increase circulating half-life and reduce immunogenicity. m-PEG9-Mal's maleimide group reacts selectively with thiols at pH 6.5-7.5 to form a stable thioether bond [3]. The discrete 9-unit PEG chain offers a defined increase in hydrodynamic radius, which can be quantitatively correlated with reduced renal clearance [4]. For proteins where a minimal increase in size is desired to preserve activity while extending half-life, the 578.65 Da m-PEG9-Mal provides a precise and reproducible modification compared to polydisperse PEG reagents.

Application
Selection Property
Validation Focus
PROTAC ternary complex design
Discrete PEG9 spacer length
Ternary complex geometry, degradation efficiency
ADC synthesis with hydrophobic payloads
High linker hydrophilicity
Aggregation mitigation, antibody-like PK
Site-specific protein PEGylation
Maleimide-thiol selectivity, defined mass
Half-life extension, clearance reduction

Technical Documentation Hub

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